molecular formula C12H24N2O2 B8283707 4-Ethylamino-1-carbethoxy-3,5-dimethylpiperidine

4-Ethylamino-1-carbethoxy-3,5-dimethylpiperidine

Cat. No. B8283707
M. Wt: 228.33 g/mol
InChI Key: YFNYBCZFBHPFMW-UHFFFAOYSA-N
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Patent
US07393957B2

Procedure details

Powdered KOH (2.8 g, 50 mmol) was added in portions to the stirred solution of ethylamine hydrochloride (4.0 g, 50 mmol) in methanol (50 ml) and 1-carbethoxy-3,5-dimethyl-4-piperidinone (5.0 g, 25.12 mmol) obtained by a procedure as described in Example 25 (Step-1), was added to it. The resulting reaction mixture was stirred for 6 hr. A solution of sodium cyanoborohydride (1.6 g, 25.12 mmol) in methanol (10 ml) was added dropwise to it and stirring was continued for 16 hr. The reaction mixture was concentrated to dryness. The obtained residue was dissolved in water and extracted with chloroform. Chloroform layer was extracted with 50% HCl and acid layer was basified with KOH (20%) solution. The oil thus separated was extracted with chloroform, dried (Na2SO4) and concentrated to give Mixtures A+B of 4-ethylamino-1-carbethoxy-3,5-dimethylpiperidine as an oil. Yield 5.6 g (97.7%), C12H24N2O2, m/z 229 (M+1).
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
1-carbethoxy-3,5-dimethyl-4-piperidinone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].Cl.[CH2:4]([NH2:6])[CH3:5].[C:7]([N:12]1[CH2:17][CH:16]([CH3:18])[C:15](=O)[CH:14]([CH3:20])[CH2:13]1)([O:9][CH2:10][CH3:11])=[O:8].C([BH3-])#N.[Na+]>CO>[CH2:4]([NH:6][CH:15]1[CH:16]([CH3:18])[CH2:17][N:12]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:13][CH:14]1[CH3:20])[CH3:5] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4 g
Type
reactant
Smiles
Cl.C(C)N
Name
1-carbethoxy-3,5-dimethyl-4-piperidinone
Quantity
5 g
Type
reactant
Smiles
C(=O)(OCC)N1CC(C(C(C1)C)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by a procedure
ADDITION
Type
ADDITION
Details
was added to it
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 16 hr
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
Chloroform layer was extracted with 50% HCl and acid layer
CUSTOM
Type
CUSTOM
Details
The oil thus separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)NC1C(CN(CC1C)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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